molecular formula C16H16N2O4 B14652805 1-Nitro-4-[4-(4-nitrophenyl)butyl]benzene CAS No. 41854-80-2

1-Nitro-4-[4-(4-nitrophenyl)butyl]benzene

Cat. No.: B14652805
CAS No.: 41854-80-2
M. Wt: 300.31 g/mol
InChI Key: FBDUIKREOYVSJZ-UHFFFAOYSA-N
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Description

1-Nitro-4-[4-(4-nitrophenyl)butyl]benzene is an organic compound characterized by the presence of nitro groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Nitro-4-[4-(4-nitrophenyl)butyl]benzene typically involves multi-step organic reactions. One common method is the nitration of 4-(4-nitrophenyl)butylbenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration of the benzene ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Nitro-4-[4-(4-nitrophenyl)butyl]benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Nitro-4-[4-(4-nitrophenyl)butyl]benzene has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Nitro-4-[4-(4-nitrophenyl)butyl]benzene involves its interaction with molecular targets through its nitro groups. These groups can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

Uniqueness:

Properties

CAS No.

41854-80-2

Molecular Formula

C16H16N2O4

Molecular Weight

300.31 g/mol

IUPAC Name

1-nitro-4-[4-(4-nitrophenyl)butyl]benzene

InChI

InChI=1S/C16H16N2O4/c19-17(20)15-9-5-13(6-10-15)3-1-2-4-14-7-11-16(12-8-14)18(21)22/h5-12H,1-4H2

InChI Key

FBDUIKREOYVSJZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCCCC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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